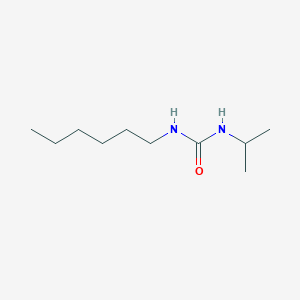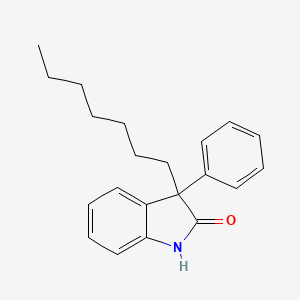
N-Hexyl-N'-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-N’-propan-2-ylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a hexyl group and a propan-2-yl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N’-propan-2-ylurea typically involves the reaction of hexylamine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hexylamine+Isopropyl isocyanate→N-Hexyl-N’-propan-2-ylurea
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of N-Hexyl-N’-propan-2-ylurea can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N’-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The urea moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Hexyl-N’-propan-2-ylurea oxide, while reduction may produce hexylamine and isopropylamine.
Scientific Research Applications
N-Hexyl-N’-propan-2-ylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-Hexyl-N’-propan-2-ylurea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can affect cellular processes by altering protein function.
Comparison with Similar Compounds
Similar Compounds
N-Hexyl-N,N-diphenylurea: This compound has similar structural features but with phenyl groups instead of the propan-2-yl group.
N-Hexyl-N’-methylurea: It differs by having a methyl group instead of the propan-2-yl group.
Uniqueness
N-Hexyl-N’-propan-2-ylurea is unique due to the presence of both hexyl and propan-2-yl groups, which confer specific chemical and physical properties. These properties make it suitable for applications where other similar compounds may not be as effective.
Properties
CAS No. |
62784-30-9 |
|---|---|
Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-hexyl-3-propan-2-ylurea |
InChI |
InChI=1S/C10H22N2O/c1-4-5-6-7-8-11-10(13)12-9(2)3/h9H,4-8H2,1-3H3,(H2,11,12,13) |
InChI Key |
NDRFSAFNBCYAGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetic acid;3-[2-(3,5-dimethoxyphenyl)ethenyl]-2-iodophenol](/img/structure/B14526778.png)
![1-Benzyl-4-methyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14526782.png)


![1,4-Dioxa-7-azaspiro[4.6]undecan-6-one](/img/structure/B14526791.png)

![N-(Benzenesulfonyl)-N-[(benzenesulfonyl)oxy]benzenesulfonamide](/img/structure/B14526797.png)





